molecular formula C8H9BrClNO B13554718 2-(2-Aminoethyl)-6-bromo-4-chlorophenol

2-(2-Aminoethyl)-6-bromo-4-chlorophenol

Cat. No.: B13554718
M. Wt: 250.52 g/mol
InChI Key: IPKZMNRMAPIZAS-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol typically involves the substitution reactions of phenol derivatives. One common method is the bromination and chlorination of phenol followed by the introduction of the aminoethyl group. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by the introduction of the aminoethyl group using suitable amination reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-bromo-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-6-bromo-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.

    4-(2-Aminoethyl)benzenesulfonamide: Used in synthetic organic chemistry and as a building block for other compounds.

    Triethylenetetramine: Utilized in epoxy curing and as a treatment for copper toxicity.

Uniqueness

2-(2-Aminoethyl)-6-bromo-4-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-(2-aminoethyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C8H9BrClNO/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,12H,1-2,11H2

InChI Key

IPKZMNRMAPIZAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCN)O)Br)Cl

Origin of Product

United States

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